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4-Bromo-N,N-bis(4-(octyloxy)phenyl)aniline
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Overview
Description
4-Bromo-N,N-bis(4-(octyloxy)phenyl)aniline is an organic compound with the molecular formula C34H46BrNO2. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two 4-(octyloxy)phenyl groups, and one of the hydrogen atoms on the benzene ring is replaced by a bromine atom. This compound is known for its applications in various fields, including materials science and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N,N-bis(4-(octyloxy)phenyl)aniline typically involves a multi-step process. One common method includes the bromination of N,N-bis(4-(octyloxy)phenyl)aniline. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to maintain precise control over reaction conditions. The use of high-purity starting materials and solvents is crucial to achieve the desired product quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N,N-bis(4-(octyloxy)phenyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinone derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aniline derivatives, while oxidation can produce quinone derivatives .
Scientific Research Applications
4-Bromo-N,N-bis(4-(octyloxy)phenyl)aniline has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Electronics: The compound is employed in the fabrication of organic field-effect transistors (OFETs) and photovoltaic cells.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules and pharmaceuticals.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromo-N,N-bis(4-(octyloxy)phenyl)aniline involves its interaction with specific molecular targets and pathways. In organic electronics, the compound functions as a charge transport material, facilitating the movement of electrons or holes through the device. The presence of the bromine atom and octyloxy groups enhances its electronic properties and stability .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N,N-bis(4-methoxyphenyl)aniline: Similar in structure but with methoxy groups instead of octyloxy groups.
4-Bromo-N,N-bis(4-tert-butylphenyl)aniline: Contains tert-butyl groups instead of octyloxy groups.
4-Bromo-N,N-bis(4-bromophenyl)aniline: Has additional bromine atoms on the phenyl rings.
Uniqueness
4-Bromo-N,N-bis(4-(octyloxy)phenyl)aniline is unique due to the presence of long alkyl chains (octyloxy groups), which impart enhanced solubility and processability in organic solvents. This makes it particularly suitable for applications in organic electronics and materials science .
Biological Activity
4-Bromo-N,N-bis(4-(octyloxy)phenyl)aniline is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article provides a detailed overview of its synthesis, biological effects, and relevant research findings.
Chemical Structure and Synthesis
The compound this compound features a bromine atom and two octyloxy-substituted phenyl groups attached to a central aniline structure. The synthesis typically involves the bromination of N,N-bis(4-(octyloxy)phenyl)aniline, followed by purification processes such as recrystallization or chromatography.
Anticancer Activity
Research indicates that derivatives of aniline, including those similar to this compound, exhibit significant anticancer properties. For example, studies have shown that structural modifications can enhance the cytotoxicity against various cancer cell lines.
- Cytotoxicity Assays : In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells. For instance, derivatives tested on the LoVo human colon adenocarcinoma cell line showed promising cytotoxic effects, with some achieving IC50 values in the low micromolar range .
- Mechanism of Action : The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. Compounds that incorporate electron-donating groups tend to enhance this activity by stabilizing radical intermediates.
Antimicrobial Activity
In addition to anticancer properties, there is evidence suggesting that this compound may possess antimicrobial activity:
- Bacterial Inhibition : Preliminary studies indicate that related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The exact mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Case Studies and Research Findings
Properties
Molecular Formula |
C34H46BrNO2 |
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Molecular Weight |
580.6 g/mol |
IUPAC Name |
N-(4-bromophenyl)-4-octoxy-N-(4-octoxyphenyl)aniline |
InChI |
InChI=1S/C34H46BrNO2/c1-3-5-7-9-11-13-27-37-33-23-19-31(20-24-33)36(30-17-15-29(35)16-18-30)32-21-25-34(26-22-32)38-28-14-12-10-8-6-4-2/h15-26H,3-14,27-28H2,1-2H3 |
InChI Key |
QBNHEFCSCOQPRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)N(C2=CC=C(C=C2)OCCCCCCCC)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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